molecular formula C19H18N2O7 B3130213 methyl 5-benzamido-2-[(E)-2-[(2-methoxy-2-oxoethyl)amino]ethenyl]-6-oxopyran-3-carboxylate CAS No. 341966-45-8

methyl 5-benzamido-2-[(E)-2-[(2-methoxy-2-oxoethyl)amino]ethenyl]-6-oxopyran-3-carboxylate

Cat. No. B3130213
CAS RN: 341966-45-8
M. Wt: 386.4 g/mol
InChI Key: UWYBIOCBGICEJN-CMDGGOBGSA-N
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Description

The compound “methyl 5-benzamido-2-[(E)-2-[(2-methoxy-2-oxoethyl)amino]ethenyl]-6-oxopyran-3-carboxylate” is a carboxylic α,α-diaminoester . It is obtained by N-alkylation of methyl α-azido glycinate N-benzoylated with 2-aminobenzoic acid .


Synthesis Analysis

The synthesis of this compound involves the N-alkylation of 2-aminobenzoic acid with methyl α-azidoglycinate N-benzoylated . The azide derivative was prepared using Steglich method and Achamlale’s procedure . Methyl α-azido glycinate N-benzoylated was obtained by the reaction of sodium azide with the methyl α-bromo glycinate .


Chemical Reactions Analysis

The main chemical reaction involved in the formation of this compound is the N-alkylation of 2-aminobenzoic acid with methyl α-azidoglycinate N-benzoylated . The azide derivative was prepared using Steglich method and Achamlale’s procedure .

Scientific Research Applications

Tumor Specificity and Reduced Keratinocyte Toxicity

A review on anticancer drugs highlights the importance of chemical modification in achieving high tumor specificity with minimal toxicity to normal cells. Compounds exhibiting selective apoptotic effects on tumor cells via pathways such as the down-regulation of the glycerophospholipid pathway demonstrate the potential of chemical derivatives in cancer treatment (Sugita et al., 2017).

Antituberculosis Activity of Organotin Complexes

Organotin complexes have shown promising antituberculosis activity, with the nature of the ligand environment and the structure of the compound influencing their efficacy. This suggests that specific chemical modifications can enhance the biological activity of compounds against Mycobacterium tuberculosis (Iqbal et al., 2015).

Pharmacological Properties and Clinical Use

Studies on compounds like metoclopramide reveal the importance of understanding the pharmacological properties and clinical uses of chemical compounds. Such insights are crucial for the development of drugs with specific therapeutic effects and manageable side effects (Pinder et al., 2012).

Bioactivities and Pharmacological Properties

Research on natural products like osthole shows a wide range of pharmacological activities, including neuroprotective, osteogenic, and anticancer effects. This underscores the potential of chemical derivatives from natural sources in developing multitarget alternative medicines (Zhang et al., 2015).

Antioxidant Properties of Chromones

The study of chromones and their derivatives as radical scavengers highlights their potential in preventing cell impairment and diseases associated with oxidative stress. The structure-activity relationship of these compounds is critical for their radical scavenging activity (Yadav et al., 2014).

properties

IUPAC Name

methyl 5-benzamido-2-[(E)-2-[(2-methoxy-2-oxoethyl)amino]ethenyl]-6-oxopyran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O7/c1-26-16(22)11-20-9-8-15-13(18(24)27-2)10-14(19(25)28-15)21-17(23)12-6-4-3-5-7-12/h3-10,20H,11H2,1-2H3,(H,21,23)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWYBIOCBGICEJN-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNC=CC1=C(C=C(C(=O)O1)NC(=O)C2=CC=CC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)CN/C=C/C1=C(C=C(C(=O)O1)NC(=O)C2=CC=CC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
methyl 5-benzamido-2-[(E)-2-[(2-methoxy-2-oxoethyl)amino]ethenyl]-6-oxopyran-3-carboxylate
Reactant of Route 2
methyl 5-benzamido-2-[(E)-2-[(2-methoxy-2-oxoethyl)amino]ethenyl]-6-oxopyran-3-carboxylate
Reactant of Route 3
methyl 5-benzamido-2-[(E)-2-[(2-methoxy-2-oxoethyl)amino]ethenyl]-6-oxopyran-3-carboxylate
Reactant of Route 4
methyl 5-benzamido-2-[(E)-2-[(2-methoxy-2-oxoethyl)amino]ethenyl]-6-oxopyran-3-carboxylate
Reactant of Route 5
Reactant of Route 5
methyl 5-benzamido-2-[(E)-2-[(2-methoxy-2-oxoethyl)amino]ethenyl]-6-oxopyran-3-carboxylate
Reactant of Route 6
methyl 5-benzamido-2-[(E)-2-[(2-methoxy-2-oxoethyl)amino]ethenyl]-6-oxopyran-3-carboxylate

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